

Corifungin molecular formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Corifungin*

Cat. No.: *B1257603*

[Get Quote](#)

Corifungin: A Technical Overview for Researchers

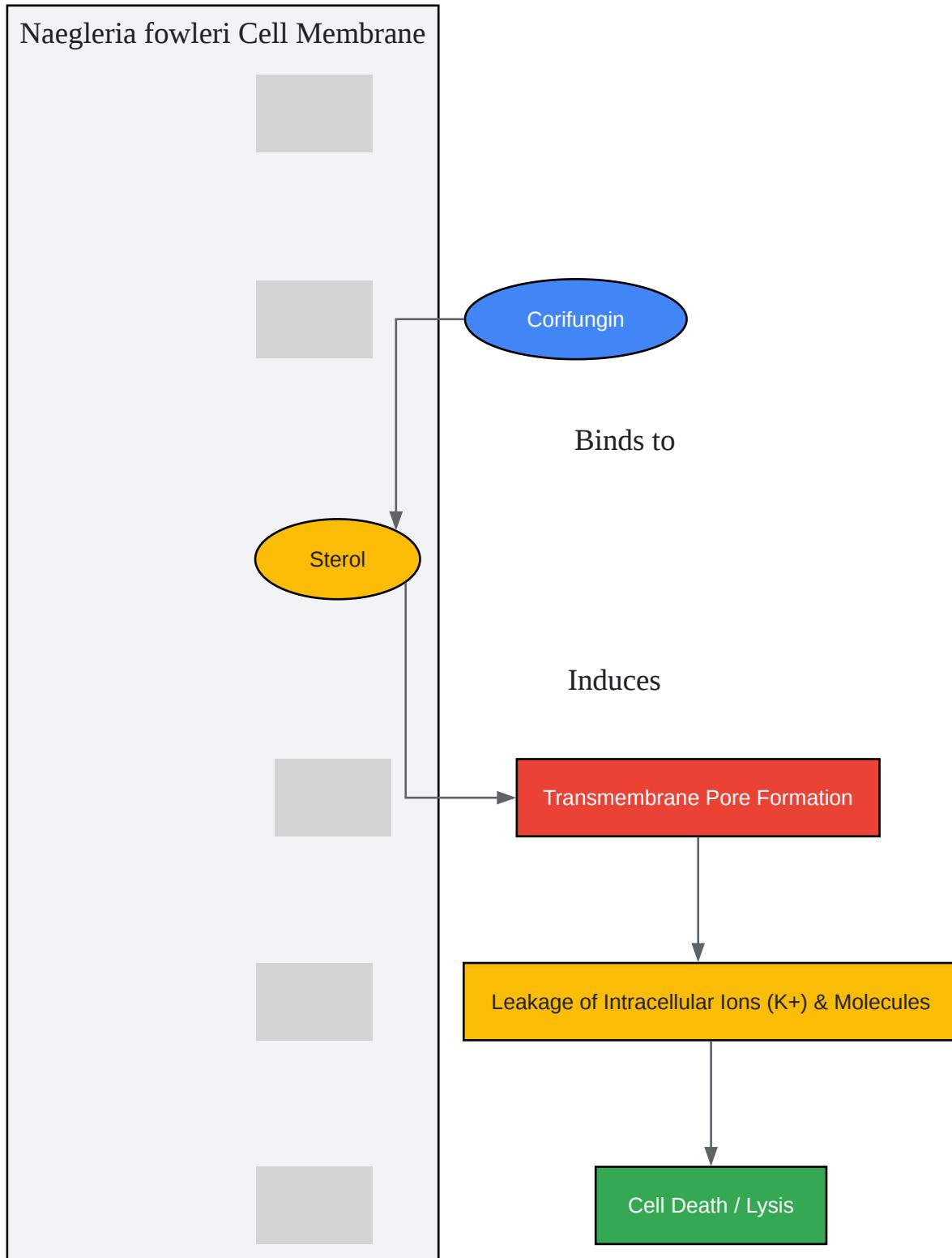
Abstract

Corifungin, a water-soluble polyene macrolide, has emerged as a promising therapeutic agent, particularly for the treatment of primary amebic meningoencephalitis (PAM) caused by *Naegleria fowleri*. As a derivative of Amphotericin B, it shares a similar mechanism of action centered on the disruption of cell membrane integrity. This technical guide provides an in-depth overview of **Corifungin**'s molecular properties, its proposed mechanism of action, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel antimicrobial agents.

Chemical and Physical Properties

Corifungin is the sodium salt of Amphotericin B, which enhances its solubility in aqueous solutions.^[1] There are slight variations in the reported molecular formula and weight across different databases. A summary of these properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C47H73NO17Na	[2]
	C47H72NNaO17	
	C47H72NO17.Na	
Molecular Weight	947.4 g/mol	[2]
	946.1 g/mol	
	946.06 g/mol	
Anionic Moiety (C47H72NO17-)	923.07 g/mol	
Sodium Ion (Na+)	22.99 g/mol	


Biological Activity and Mechanism of Action

Corifungin's biological activity is attributed to its interaction with sterols in the cell membranes of susceptible eukaryotic organisms.[\[3\]](#) The mechanism is believed to be analogous to that of its parent compound, Amphotericin B.[\[1\]](#)[\[2\]](#)

The polyene structure of **Corifungin** possesses a hydrophobic polyene chain and a hydrophilic polyol region.[\[4\]](#) This amphipathic nature facilitates its insertion into the lipid bilayer of the cell membrane. **Corifungin** exhibits a high affinity for ergosterol, the primary sterol in fungal cell membranes.[\[5\]](#)[\[6\]](#) While the specific sterols of *Naegleria fowleri* are a subject of ongoing research, it is hypothesized that **Corifungin** interacts with similar sterol components in the ameba's membrane.

This interaction leads to the formation of transmembrane pores or channels.[\[2\]](#)[\[4\]](#)[\[5\]](#) These pores disrupt the osmotic integrity of the cell membrane, allowing the leakage of essential intracellular ions (such as K+) and small molecules.[\[5\]](#)[\[7\]](#) The resulting ionic imbalance and loss of vital cellular contents lead to cell death.[\[5\]](#)[\[8\]](#) An alternative but related "sterol sponge" model suggests that large extramembranous aggregates of the drug extract sterols directly from the membrane, leading to its destabilization.[\[9\]](#)[\[10\]](#) Ultrastructural studies have shown that **Corifungin** treatment of *N. fowleri* causes disruption of the plasma and cytoplasmic

membranes, as well as alterations to mitochondria, ultimately resulting in complete cell lysis.[\[1\]](#) [\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **Corifungin** against *Naegleria fowleri*.

Experimental Protocols

The following section details key experimental methodologies for the preclinical evaluation of **Corifungin** against *Naegleria fowleri*.

In Vitro Susceptibility Testing

This protocol is used to determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of **Corifungin** against *N. fowleri* trophozoites.

Materials:

- *Naegleria fowleri* trophozoites in axenic culture (e.g., in Nelson's medium).
- **Corifungin** stock solution.
- Sterile 96-well microplates.
- Hemacytometer.
- Incubator at 37°C.
- Inverted microscope.

Procedure:

- Ameba Preparation: Harvest *N. fowleri* trophozoites from culture during the logarithmic growth phase. Count the trophozoites using a hemacytometer to prepare a suspension of a known concentration (e.g., 1×10^5 cells/mL).
- Drug Dilution: Prepare a serial dilution of **Corifungin** in the culture medium to achieve a range of final concentrations for testing (e.g., 0.01 to 25 μ M).[4]
- Plate Seeding: Add 96 μ L of the trophozoite suspension (containing approximately 10,000 amebae) to each well of a 96-well plate.[4]

- Drug Addition: Add 4 μ L of each **Corifungin** dilution to the respective wells. Include control wells with medium only (negative control) and a known active compound like Amphotericin B (positive control).
- Incubation: Seal the plates and incubate at 37°C for a specified period, typically 72 hours.[2]
- Quantification: At the end of the incubation period, count the number of viable amebae in each well using a hemacytometer and the trypan blue exclusion method (see Protocol 3.2).
- Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. The IC50 value is determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.

Cell Viability Assessment using Trypan Blue Exclusion

This method distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

- Cell suspension (e.g., from the in vitro susceptibility assay).
- 0.4% Trypan Blue solution.
- Microcentrifuge tubes.
- Hemacytometer and coverslip.
- Light microscope.

Procedure:

- Sample Preparation: In a microcentrifuge tube, mix one part of the cell suspension with one part of 0.4% Trypan Blue solution (1:1 ratio).[12]
- Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.[13][14]
- Loading: Carefully load 10-20 μ L of the mixture into a clean hemacytometer.

- Counting: Under a light microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells within the grid of the hemacytometer.
- Calculation: Calculate the percentage of viable cells using the following formula:
 - % Viability = (Number of viable cells / Total number of cells) x 100

Ultrastructural Analysis by Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphological changes induced by **Corifungin** on *N. fowleri* trophozoites.

Materials:

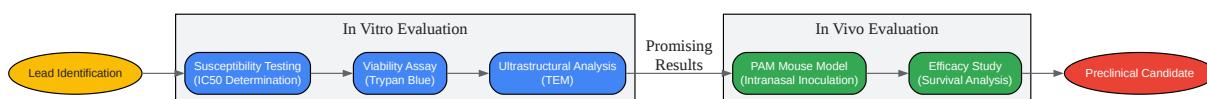
- *N. fowleri* trophozoites treated with **Corifungin** and control trophozoites.
- Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer.[4]
- Post-fixative: 1% osmium tetroxide.[4]
- Ethanol series (for dehydration).
- Propylene oxide.[4]
- Epoxy resin.[4]
- Uranyl acetate and lead citrate (for staining).[4]
- Transmission Electron Microscope.

Procedure:

- Fixation: Centrifuge the treated and control amebae to form a pellet. Fix the pellets in 2.5% glutaraldehyde for at least 1 hour.
- Post-fixation: Wash the pellets in buffer and post-fix with 1% osmium tetroxide for 1 hour.[4]

- **Dehydration:** Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
- **Infiltration:** Infiltrate the samples with propylene oxide and then a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.
- **Embedding and Polymerization:** Embed the samples in pure epoxy resin in molds and polymerize in an oven.
- **Sectioning:** Cut ultra-thin sections (60-90 nm) using an ultramicrotome.[\[4\]](#)
- **Staining:** Mount the sections on copper grids and stain with uranyl acetate followed by lead citrate.[\[4\]](#)
- **Imaging:** Observe the sections under a transmission electron microscope, documenting any ultrastructural changes such as membrane disruption, mitochondrial swelling, or vacuolization.[\[2\]](#)

In Vivo Efficacy in a Mouse Model of Primary Amebic Meningoencephalitis (PAM)


This protocol evaluates the therapeutic efficacy of **Corifungin** in an established animal model of PAM.

Materials:

- Laboratory mice (e.g., BALB/c).
- *Naegleria fowleri* trophozoites.
- **Corifungin** solution for injection.
- Vehicle control (e.g., phosphate-buffered saline).
- Anesthetic.

Procedure:

- Infection: Anesthetize the mice and intranasally inoculate them with a lethal dose of *N. fowleri* trophozoites (e.g., 1×10^4 to 1×10^5 trophozoites per mouse).
- Treatment Groups: Randomly assign the infected mice to different treatment groups:
 - **Corifungin**-treated group.
 - Vehicle control group.
 - (Optional) Amphotericin B-treated group for comparison.
- Drug Administration: Begin treatment at a specified time post-infection. Administer **Corifungin** via a defined route, for example, a single daily intraperitoneal dose of 9 mg/kg of body weight for 10 days.[1][11]
- Monitoring: Monitor the mice daily for clinical signs of PAM (e.g., lethargy, neurological signs) and mortality for a defined period (e.g., 17-21 days).[1]
- Endpoint Analysis: The primary endpoint is the survival rate. At the end of the study, or for mice that succumb to the infection, brain tissue can be collected for histopathological analysis to detect the presence of amebae and tissue damage.[1]

[Click to download full resolution via product page](#)

Caption: A logical workflow for the preclinical evaluation of **Corifungin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Corifungin, a New Drug Lead against Naegleria, Identified from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery for primary amebic meningoencephalitis: from screen to identification of leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 6. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do the polyene macrolide antibiotics affect the cellular membrane properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Corifungin, a new drug lead against Naegleria, identified from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youngscientistsjournal.com [youngscientistsjournal.com]
- 13. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Corifungin molecular formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1257603#corifungin-molecular-formula-and-molecular-weight\]](https://www.benchchem.com/product/b1257603#corifungin-molecular-formula-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com